3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one
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Overview
Description
3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. For example, the reaction of a phenylmagnesium bromide with a suitable carbonyl compound can yield the desired ketone . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-butanone: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
3-Methyl-1-(phenylsulfanyl)butan-2-ol: Contains an alcohol group instead of a ketone group, affecting its reactivity and applications.
Uniqueness
The presence of both a phenyl and a phenylsulfanyl group in 3-Methyl-1-phenyl-2-(phenylsulfanyl)butan-1-one makes it unique
Properties
CAS No. |
63620-78-0 |
---|---|
Molecular Formula |
C17H18OS |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-2-phenylsulfanylbutan-1-one |
InChI |
InChI=1S/C17H18OS/c1-13(2)17(19-15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3 |
InChI Key |
WTTXNOLTWBSJJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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